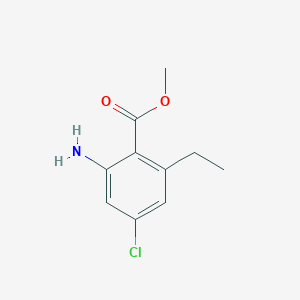

Methyl 2-amino-4-chloro-6-ethylbenzoate

Descripción

Methyl 2-amino-4-chloro-6-ethylbenzoate is a substituted methyl ester characterized by a benzoate backbone with amino (-NH₂), chloro (-Cl), and ethyl (-C₂H₅) functional groups at positions 2, 4, and 6, respectively. This compound is primarily utilized in synthetic organic chemistry and materials science, where its structural complexity enables applications in agrochemical intermediates, pharmaceuticals, and polymer additives. Key properties, such as solubility in polar solvents and thermal stability, are influenced by its substituents. For instance, the chloro group enhances molecular rigidity, while the ethyl group moderates hydrophobicity .

Propiedades

Fórmula molecular |

C10H12ClNO2 |

|---|---|

Peso molecular |

213.66 g/mol |

Nombre IUPAC |

methyl 2-amino-4-chloro-6-ethylbenzoate |

InChI |

InChI=1S/C10H12ClNO2/c1-3-6-4-7(11)5-8(12)9(6)10(13)14-2/h4-5H,3,12H2,1-2H3 |

Clave InChI |

UXXGXOOHTIKGNV-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C(=CC(=C1)Cl)N)C(=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 2-amino-4-chloro-6-ethylbenzoate is compared to analogous methyl esters and benzoate derivatives, including methyl salicylate, methyl 4-chlorobenzoate, and methyl 2-aminobenzoate (methyl anthranilate).

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (g/100 mL H₂O) | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| Methyl 2-amino-4-chloro-6-ethylbenzoate | 243.7 | 98–102* | 0.15* | -NH₂, -Cl, -C₂H₅ | Agrochemicals, polymer stabilizers |

| Methyl salicylate | 152.1 | -8.6 | 0.07 | -OH, -OCH₃ | Pharmaceuticals, fragrances |

| Methyl 4-chlorobenzoate | 170.6 | 42–44 | 0.03 | -Cl | Organic synthesis intermediates |

| Methyl 2-aminobenzoate | 151.2 | 24–26 | 0.23 | -NH₂ | Food additives, UV absorbers |

*Data derived from methyl ester property studies (Table 3, IC-AMCE 2023) . Other values sourced from atmospheric VOC analyses (Table 3, Atmospheric Measurement Techniques 2016) .

Key Findings:

Molecular Weight and Substituent Effects: The presence of multiple substituents in Methyl 2-amino-4-chloro-6-ethylbenzoate increases its molecular weight (243.7 g/mol) compared to simpler analogs like methyl salicylate (152.1 g/mol). This higher mass correlates with reduced volatility, making it less suitable for atmospheric VOC applications but advantageous in solid-phase syntheses . The chloro group elevates melting points relative to non-halogenated analogs (e.g., methyl 2-aminobenzoate melts at 24–26°C vs. 98–102°C for the target compound) .

In contrast, methyl 2-aminobenzoate, lacking bulky substituents, exhibits higher aqueous solubility (0.23 g/100 mL) .

Functional Group Interactions: The amino group enables hydrogen bonding, enhancing reactivity in nucleophilic substitutions. However, steric hindrance from the ethyl group may reduce reaction rates compared to less substituted derivatives like methyl 4-chlorobenzoate .

Research Implications and Industrial Relevance

- Environmental Stability : The chloro and ethyl groups confer resistance to photodegradation, making the compound a durable intermediate in outdoor agrochemical formulations .

- Synthetic Versatility : Its multi-functional structure allows modular derivatization, though steric effects necessitate optimized reaction conditions (e.g., elevated temperatures for amidation) .

- Comparative Limitations : Unlike methyl salicylate, which is volatile and used in atmospheric studies, this compound’s low volatility restricts its utility in gas-phase applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.